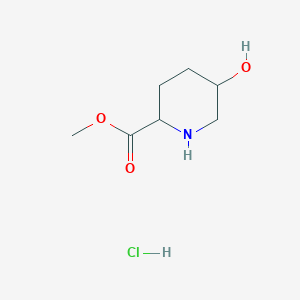
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl and a molecular weight of 195.65 g/mol . It is a piperidinecarboxylate ester, specifically the methyl ester of 5-hydroxypiperidine-2-carboxylic acid . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxopiperidine-2-carboxylate or 5-carboxypiperidine-2-carboxylate.
Reduction: Formation of 5-hydroxypiperidine-2-methanol.
Substitution: Formation of 5-chloropiperidine-2-carboxylate or 5-aminopiperidine-2-carboxylate.
Scientific Research Applications
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: A similar compound with a pyridine ring instead of a piperidine ring.
5-Hydroxypiperidine-2-carboxylic acid: The parent acid of the ester.
5-Chloropiperidine-2-carboxylate: A halogenated derivative.
Uniqueness
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride salt form, which imparts distinct chemical and physical properties. These properties make it particularly useful in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 5-hydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H |
InChI Key |
NKGYYAAHZUQKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















